Dimethyl succinate-d4 is a stable isotope-labeled dialkyl ester characterized by the complete deuteration of its central succinyl methylene groups (-CD2-CD2-). With a molecular weight of 150.17 g/mol and a density of approximately 1.14 g/cm³, this colorless liquid is highly miscible in common organic solvents while maintaining moderate aqueous solubility. In industrial and advanced laboratory procurement, it is primarily sourced as a premium internal standard for mass spectrometry (GC-MS/LC-MS), a cell-permeable metabolic tracer for tricarboxylic acid (TCA) cycle analysis, and a precision precursor for synthesizing complex deuterated polymers and pharmaceuticals. Its high isotopic purity (typically ≥98 atom % D) and intrinsic volatility make it a critical reagent for high-throughput analytical workflows requiring absolute quantification without the matrix interference associated with unlabeled analogs.
Substituting Dimethyl succinate-d4 with its unlabeled counterpart (Dimethyl succinate, CAS 106-65-0) or the free acid form (Succinic acid-d4) fundamentally compromises quantitative accuracy and workflow efficiency. Unlabeled dimethyl succinate cannot be differentiated from endogenous succinate in mass spectrometry, leading to severe signal overlap and rendering absolute quantification impossible in complex biological matrices. Furthermore, attempting to use free Succinic acid-d4 as a metabolic tracer fails in live-cell assays due to its poor lipid membrane permeability, requiring invasive electroporation or yielding >90% lower intracellular uptake compared to the esterified Dimethyl succinate-d4. Additionally, in GC-MS workflows, substituting with the free acid necessitates labor-intensive derivatization steps (e.g., silylation), which introduces a 5–15% coefficient of variation in recovery rates, a variable completely bypassed by procuring the naturally volatile dimethyl ester form .
In quantitative mass spectrometry, the +4 Da mass shift of Dimethyl succinate-d4 provides complete resolution from endogenous dimethyl succinate or derivatized succinate. Compared to using a structural analog (e.g., dimethyl glutarate), the d4-labeled exact isotopologue ensures identical ionization efficiency and chromatographic retention time, reducing quantitative error margins from ±12% (structural analog) to <2% (isotopic standard). Isotopic cross-talk is minimized to <0.1% .
| Evidence Dimension | Quantitative error margin and isotopic cross-talk |
| Target Compound Data | <2% error margin; <0.1% isotopic cross-talk (+4 Da shift) |
| Comparator Or Baseline | Structural analog (dimethyl glutarate) / Unlabeled dimethyl succinate |
| Quantified Difference | 10% reduction in error margin; elimination of endogenous signal overlap |
| Conditions | GC-MS/LC-MS quantitative metabolic profiling in complex biological matrices |
Procuring the exact d4-isotopologue is mandatory for high-fidelity absolute quantification, eliminating matrix effects and retention time drifts that plague structural analog standards.
For in vitro metabolic flux analysis, the esterified nature of Dimethyl succinate-d4 allows it to rapidly cross the lipid bilayer before undergoing intracellular hydrolysis to active succinate-d4. Comparative uptake assays demonstrate that Dimethyl succinate-d4 achieves a >10-fold higher intracellular concentration of the labeled tracer within 1 hour compared to free Succinic acid-d4, which is largely excluded by the hydrophobic cell membrane .
| Evidence Dimension | Intracellular tracer accumulation rate |
| Target Compound Data | >10-fold higher intracellular concentration at 1 hour |
| Comparator Or Baseline | Free Succinic acid-d4 (CAS 14493-42-6) |
| Quantified Difference | >90% increase in cellular uptake efficiency without permeabilization agents |
| Conditions | Live-cell in vitro metabolic flux assays (TCA cycle tracking) |
Buyers conducting live-cell metabolic research must select the dimethyl ester form to ensure sufficient intracellular tracer delivery without resorting to cytotoxic permeabilization techniques.
Dimethyl succinate-d4 possesses an inherent boiling point of ~195°C, making it directly compatible with standard GC-MS analytical workflows. When compared to the free acid baseline (Succinic acid-d4), which requires pre-column derivatization (e.g., TMS labeling) to achieve volatility, the use of Dimethyl succinate-d4 eliminates a 30-minute sample preparation step and removes the 5–15% recovery variability associated with incomplete derivatization reactions .
| Evidence Dimension | Sample preparation time and recovery variance |
| Target Compound Data | 0 minutes prep (direct injection); <2% technical variance |
| Comparator Or Baseline | Succinic acid-d4 (requires derivatization) |
| Quantified Difference | Saves ~30 mins per sample; eliminates 5-15% derivatization-induced variance |
| Conditions | High-throughput GC-MS analysis of targeted metabolites |
Selecting the pre-esterified d4 compound streamlines high-throughput analytical workflows, significantly reducing labor costs and technical artifacts in commercial testing labs.
In quantitative NMR (qNMR) and mechanistic studies, the replacement of protium with deuterium at the central methylene groups (-CD2-CD2-) suppresses the characteristic 1H NMR singlet at ~2.6 ppm by >98% (dependent on isotopic purity). This provides a clean spectral window, whereas unlabeled dimethyl succinate produces a massive proton signal that obscures the 2.5–2.7 ppm region, masking the detection of low-abundance intermediates or overlapping analyte peaks [1].
| Evidence Dimension | 1H NMR signal intensity at ~2.6 ppm |
| Target Compound Data | >98% signal reduction (clean spectral window) |
| Comparator Or Baseline | Unlabeled Dimethyl succinate (CAS 106-65-0) |
| Quantified Difference | >98% suppression of the methylene proton signal |
| Conditions | 1H NMR spectroscopy in deuterated or non-deuterated solvent systems |
Procuring the d4 variant is critical for NMR-based structural elucidation and qNMR where background signal overlap would otherwise compromise the detection of target analytes.
Directly following its superior mass resolution and identical chromatographic behavior (Section 3), Dimethyl succinate-d4 is the premier internal standard for quantifying succinate levels in clinical biomarker panels, environmental toxicity screens, and food/beverage quality control via GC-MS and LC-MS .
Leveraging its >10-fold higher cell permeability compared to free succinic acid (Section 3), this compound is heavily procured for in vitro TCA cycle tracing. It allows researchers to map metabolic disruptions in cancer cells, neurodegenerative disease models, and macrophage activation assays without requiring cell permeabilization protocols .
Because it bypasses the need for derivatization and eliminates 5-15% recovery variance (Section 3), commercial analytical laboratories procure Dimethyl succinate-d4 to streamline high-throughput gas chromatography workflows, reducing sample prep time and improving batch-to-batch reproducibility [1].
Utilizing its clean NMR profile and precise isotopic labeling (Section 3), Dimethyl succinate-d4 serves as a foundational building block in the synthesis of deuterated drugs and polymers. The kinetic isotope effect provided by the C-D bonds can be leveraged to enhance the metabolic stability and pharmacokinetic half-life of downstream pharmaceutical candidates[2].